molecular formula C21H24FN3O2 B4532918 1-(3-{[(4-fluoro-3-methylphenyl)amino]carbonyl}benzyl)piperidine-4-carboxamide

1-(3-{[(4-fluoro-3-methylphenyl)amino]carbonyl}benzyl)piperidine-4-carboxamide

Cat. No. B4532918
M. Wt: 369.4 g/mol
InChI Key: REEZYJPICPWSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of compounds similar to the one often involves multi-step chemical reactions incorporating elements of organic chemistry. One example is the synthesis of carbon-14 labeled derivatives, where the radioisotope is introduced via an aryllithium reaction with 14CO2^{14}CO_2, showcasing the complexity and precision required in synthesizing highly specific chemical compounds (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of compounds. Studies often employ X-ray crystallography, NMR spectroscopy, and other analytical techniques to elucidate the structure. For instance, certain piperidine derivatives have been characterized to understand their conformation and interaction potential, which is critical for assessing their chemical behavior and application potential (Nesterov et al., 2003).

Chemical Reactions and Properties

The compound's reactivity and interaction with other molecules are key areas of interest. Research on similar compounds has explored their antibacterial activities, demonstrating how structural modifications can impact biological efficacy (Priya et al., 2005). Such studies are vital for developing new therapeutics and understanding the compound's chemical properties.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure play a significant role in the compound's applicability, especially in pharmaceutical formulations. The characterization of these properties ensures the compound's suitability for further development and use (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other functional groups, are fundamental to predicting how the compound behaves under different conditions. Studies often focus on modifications to the chemical structure to enhance desired properties, such as increased potency or stability (Mallams et al., 1998).

properties

IUPAC Name

1-[[3-[(4-fluoro-3-methylphenyl)carbamoyl]phenyl]methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-14-11-18(5-6-19(14)22)24-21(27)17-4-2-3-15(12-17)13-25-9-7-16(8-10-25)20(23)26/h2-6,11-12,16H,7-10,13H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZYJPICPWSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)CN3CCC(CC3)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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